2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzimidazol-1-yl)-1-ethanol
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Overview
Description
2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzimidazol-1-yl)-1-ethanol is a complex organic compound that features a benzimidazole core, a phenoxyethyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzimidazol-1-yl)-1-ethanol typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Phenoxyethyl Group: This step involves the reaction of the benzimidazole intermediate with 2-(2-isopropyl-4-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidazole ring can undergo reduction under catalytic hydrogenation conditions.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzimidazol-1-yl)-1-ethanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known to bind to various biological targets, while the phenoxyethyl and sulfanyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid: Similar structure but with an acetic acid group instead of ethanol.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone: Contains a benzimidazole core with different substituents.
Uniqueness
The uniqueness of 2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzimidazol-1-yl)-1-ethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-[2-(4-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-15(2)17-14-16(3)8-9-20(17)25-12-13-26-21-22-18-6-4-5-7-19(18)23(21)10-11-24/h4-9,14-15,24H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOHUYVYMGDCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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